molecular formula C17H23N3O3S B2863643 1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034564-38-8

1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2863643
CAS No.: 2034564-38-8
M. Wt: 349.45
InChI Key: LEWVHOGMWSRERA-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring (3,5-dimethyl-substituted) linked to a thiophene moiety via an ethylamino bridge, with an acetylated oxo-propan-2-yl group. The acetate ester may enhance lipophilicity, influencing bioavailability. While direct synthesis data for this compound is absent in the provided evidence, analogous methods from related studies (e.g., thiophene-pyrazole conjugates via cyclocondensation or nucleophilic substitution) are likely applicable .

Properties

IUPAC Name

[1-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-11-9-12(2)20(19-11)14(15-7-6-8-24-15)10-18-16(22)17(4,5)23-13(3)21/h6-9,14H,10H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVHOGMWSRERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(C)(C)OC(=O)C)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Pyrazole derivatives have shown significant anticancer properties. Studies indicate that compounds with a pyrazole scaffold can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a related pyrazole derivative demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of tumor growth .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research has shown that certain pyrazole compounds exhibit selective COX-2 inhibition, leading to reduced inflammation and pain .

Table 1: Summary of Anti-inflammatory Activity

CompoundCOX Inhibition (IC50)Reference
Pyrazole Derivative A54.65 μg/mL
Pyrazole Derivative B60.56 μg/mL

Antimicrobial Activity

The antimicrobial potential of pyrazoles is significant, particularly against resistant strains of bacteria. The compound may act by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. In vitro studies have reported MIC values indicating effective antimicrobial activity against various pathogens .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX and certain kinases, the compound can modulate inflammatory responses and cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Pyrazoles have been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage .

Case Studies

Several studies have investigated the biological activities of similar pyrazole derivatives:

  • Study on Anticancer Effects :
    • A series of substituted pyrazoles were synthesized and evaluated for their anticancer properties. Results indicated that certain derivatives significantly inhibited the growth of human cancer cell lines through apoptosis induction .
  • Anti-inflammatory Evaluation :
    • A study assessed the anti-inflammatory effects of a related pyrazole compound in a carrageenan-induced paw edema model in rats. The results demonstrated a marked reduction in swelling compared to control groups .
  • Antimicrobial Testing :
    • In vitro tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed promising activity with low MIC values .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Thiophene Derivatives ()

Compounds 7a and 7b from Molecules (2012) share structural motifs with the target compound:

  • 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to a 2,4-diamino-3-cyano-thiophene.
  • 7b: Similar pyrazole core with an ethyl 2,4-diaminothiophene-3-carboxylate.
Feature Target Compound 7a/7b ()
Pyrazole Substituents 3,5-Dimethyl 5-Amino-3-hydroxy
Thiophene Substituents Unsubstituted (position 2) 2,4-Diamino with cyano (7a) or carboxylate (7b)
Linker Ethylamino-oxo-propan-2-yl acetate Direct C–C bond
Synthetic Route Likely involves cyclocondensation Malononitrile/ethyl cyanoacetate + sulfur

The target compound’s ethylamino-acetate linker may improve solubility compared to 7a/7b, which have polar cyano/carboxylate groups but rigid backbones. The 3,5-dimethyl-pyrazole in the target compound could enhance metabolic stability over 7a/7b’s amino-hydroxy groups, which are prone to oxidation .

Complex Heterocyclic Frameworks ()

Compounds 4i and 4j from Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives (2023) incorporate pyrazole-tetrazole and coumarin-pyrimidinone systems:

Feature Target Compound 4i/4j ()
Core Heterocycles Pyrazole, thiophene Pyrazole-tetrazole, coumarin-pyrimidinone
Functional Groups Acetate ester, oxo-propan-2-yl Coumarin, thioxo-pyrimidinone
Complexity Moderate (two heterocycles) High (four fused rings)
Potential Applications Enzyme inhibition, antimicrobial Fluorescence probes, anticancer agents

The target compound’s simplicity may favor synthetic scalability compared to 4i/4j. Its lack of coumarin suggests distinct optical properties, while the acetate group could modulate pharmacokinetics (e.g., prolonged half-life via ester hydrolysis) .

Research Findings and Hypothetical Data Tables

Table 1: Physicochemical Properties (Hypothetical)

Property Target Compound 7a 7b 4i
Molecular Weight ~400 g/mol 320 g/mol 350 g/mol 550 g/mol
logP 2.5 1.8 2.2 3.5
H-Bond Donors 2 4 3 5
H-Bond Acceptors 6 7 8 9

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